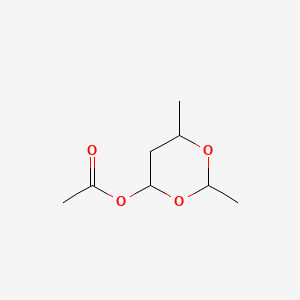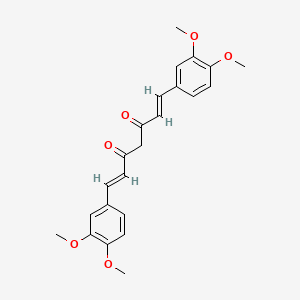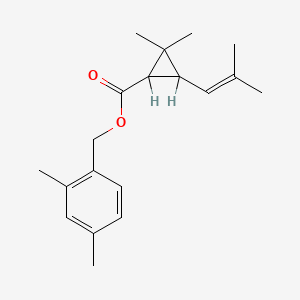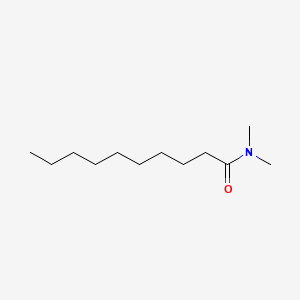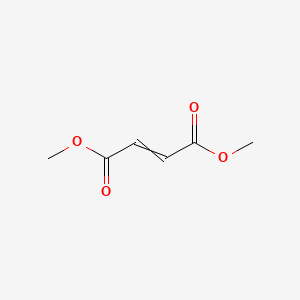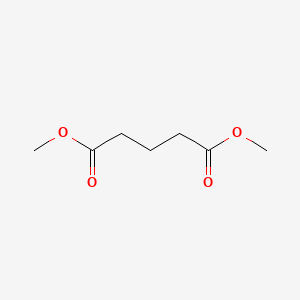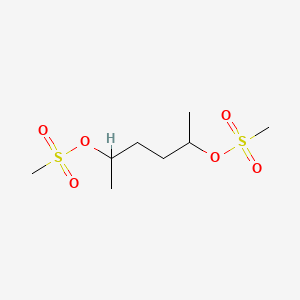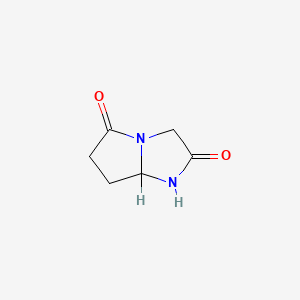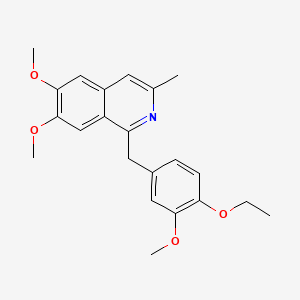
ジプロペトリン
概要
説明
Dipropetryn is a chemical compound with the molecular formula C₁₁H₂₁N₅S . It is also known by other names such as Cotofor, GS 16068, and Sancap . It is often used in environmental testing .
Molecular Structure Analysis
The molecular weight of Dipropetryn is 253.367 . The IUPAC Standard InChI is InChI=1S/C11H21N5S/c1-6-17-11-15-9 (12-7 (2)3)14-10 (16-11)13-8 (4)5/h7-8H,6H2,1-5H3, (H2,12,13,14,15,16) . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
Dipropetryn is a solid at room temperature . Its melting point is 105℃ . It is soluble in water at 20°C to 16.0 ppm and soluble in aromatic and chlorinated hydrocarbon solvents . It is stable under normal temperature and pressure, neutral, slightly acidic, and slightly alkaline conditions .
科学的研究の応用
農業における雑草防除
ジプロペトリンは、主に農業における発芽前除草剤として使用されます。トウモロコシやソルガムなどの作物において、さまざまな種類のイネ科雑草や広葉雑草を効果的に防除します。 その作用機序は、感受性のある植物の光合成を阻害することであり、発芽直後に枯死に至ります .
植物生育研究
ジプロペトリンの植物生育への影響に関する研究では、特定の作物の生育に影響を与える可能性が示されています。 トウモロコシやオーツ麦を対象とした研究では、ジプロペトリンがこれらの植物における栄養分の吸収と転流に影響を与える様子が示されており、農業慣行の最適化に関する知見が得られます .
土壌相互作用に関する研究
ジプロペトリンと土壌成分の相互作用は、重要な研究分野です。研究では、ジプロペトリンの吸着および脱着速度が、粘土含有量、陽イオン交換容量、有機物量などの土壌特性によって異なることが示されています。 この情報は、環境への影響と分解を理解するために不可欠です .
Safety and Hazards
Dipropetryn is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . In case of accidental release, it is advised to collect spillage . The contents/container should be disposed of to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
作用機序
Target of Action
Dipropetryn is a triazine herbicide . Its primary target is the photosystem II receptor site . This receptor plays a crucial role in the photosynthetic process of plants, particularly in the photolysis of water .
Mode of Action
Dipropetryn acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . By binding to this site, it disrupts the normal flow of electrons during photosynthesis. This disruption inhibits the photolysis of water, a critical step in the photosynthetic process .
Biochemical Pathways
The inhibition of photosynthesis by Dipropetryn has a significant impact on the plant’s biochemical pathways. Photosynthesis is the primary process by which plants convert light energy into chemical energy. This energy is then used to fuel the plant’s metabolic activities. By inhibiting photosynthesis, Dipropetryn effectively starves the plant of the energy it needs to grow and survive .
Pharmacokinetics
It is known that dipropetryn is a solid at room temperature and is soluble in water to 160 ppm at 20°C . It is also soluble in aromatic and chlorinated hydrocarbon solvents . These properties likely influence its bioavailability and its behavior in the environment.
Result of Action
The primary result of Dipropetryn’s action is the inhibition of plant growth. By disrupting photosynthesis, Dipropetryn deprives the plant of the energy it needs to grow. This leads to the death of the plant, making Dipropetryn an effective herbicide for controlling unwanted vegetation .
Action Environment
The efficacy and stability of Dipropetryn can be influenced by various environmental factors. For instance, Dipropetryn is more readily adsorbed on soils with high clay and organic matter content . Additionally, it is registered for use only on cotton grown on sandy soils in certain regions . These factors can affect the distribution and effectiveness of Dipropetryn in the environment.
生化学分析
Biochemical Properties
Dipropetryn is a photosynthetic electron transport inhibitor at the photosystem II receptor site This means it interacts with the enzymes and proteins involved in photosynthesis, particularly those associated with the photosystem II complex
Cellular Effects
Dipropetryn, being a herbicide, primarily affects plant cells. It inhibits photosynthesis, a crucial cellular process in plants, by disrupting electron transport in photosystem II This can lead to reduced growth and eventually death of the plant
Molecular Mechanism
The molecular mechanism of Dipropetryn involves its role as a photosynthetic electron transport inhibitor at the photosystem II receptor site . It interferes with the normal functioning of photosystem II, a key component of the photosynthetic process in plants. This disruption leads to the inhibition of photosynthesis, affecting the plant’s ability to produce energy and grow.
Metabolic Pathways
Dipropetryn’s involvement in metabolic pathways is primarily related to its role as a photosynthetic electron transport inhibitor It disrupts the photosynthetic process, a critical metabolic pathway in plants
Transport and Distribution
A study has shown that Dipropetryn is absorbed extensively by the roots of intact seedlings of corn and oats and translocated to the shoots .
特性
IUPAC Name |
6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S/c1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMZOGDXOFZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037533 | |
| Record name | Dipropetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4147-51-7 | |
| Record name | Dipropetryn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4147-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropetryn [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropetryn | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPETRYN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMU670U9DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



